molecular formula C22H18ClN3O2 B2823374 5-(2-Chlorophenyl)-7-methoxy-2-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 450386-64-8

5-(2-Chlorophenyl)-7-methoxy-2-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No. B2823374
M. Wt: 391.86
InChI Key: BOXBACPWKUTOAG-UHFFFAOYSA-N
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Description

The compound is a benzoxazine derivative. Benzoxazines are a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring . They are used in the production of thermoset resins or thermosetting polymers due to the wide availability and low-cost of starting materials .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthesis of Pyridine Derivatives : Compounds with pyridine derivatives, similar in structural complexity to the requested compound, have been synthesized and evaluated for their antimicrobial activities. These studies typically involve the preparation of novel chemical structures and their screening against various bacterial and fungal strains to determine their efficacy as potential antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antiviral Activity

Synthesis and Evaluation of Heterocyclic Compounds : Investigations into heterocyclic compounds, including those with benzoxazine cores, have shown promise in anticancer and antiviral applications. These studies involve the design, synthesis, and biological evaluation of compounds to identify potential therapeutics for treating cancer and viral infections, such as influenza (Hebishy, Salama, & Elgemeie, 2020).

Molecular Docking and Drug Design

Molecular Docking Studies : Research involving molecular docking studies of pyrazole, pyridine, and benzoxazine derivatives provides insights into the interaction between these compounds and biological targets. These studies are crucial for drug design, helping to predict the binding affinities and modes of action of potential drug candidates (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

5-(2-chlorophenyl)-7-methoxy-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c1-27-20-10-4-8-16-19-12-18(14-6-5-11-24-13-14)25-26(19)22(28-21(16)20)15-7-2-3-9-17(15)23/h2-11,13,19,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXBACPWKUTOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CN=CC=C4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-7-methoxy-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

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